

# A Comparative Analysis of PIM447 and AZD1208 in Acute Myeloid Leukemia (AML) Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two pan-PIM kinase inhibitors, PIM447 (LGH447) and AZD1208, in the context of Acute Myeloid Leukemia (AML) models. The information presented is collated from preclinical studies to support researchers in understanding the therapeutic potential and mechanisms of action of these compounds.

### Introduction to PIM Kinase Inhibition in AML

PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that are frequently overexpressed in hematological malignancies, including AML.[1][2] They play a crucial role in regulating cell proliferation, survival, and apoptosis.[3][4] The constitutive activity of PIM kinases makes them attractive therapeutic targets for AML.[1][5] Both PIM447 and AZD1208 are potent, orally available pan-PIM kinase inhibitors that have been evaluated in preclinical AML models and have entered clinical trials.[2][6][7][8]

## **Quantitative Data Comparison**

The following tables summarize the in vitro potency and anti-proliferative activity of PIM447 and AZD1208 in various AML cell lines.

Table 1: In Vitro Potency of PIM447 and AZD1208 against PIM Kinases



| Compound | Target | Ki (pM) | IC50 (nM) |
|----------|--------|---------|-----------|
| PIM447   | PIM1   | 6       | -         |
| PIM2     | 18     | -       |           |
| PIM3     | 9      | -       | _         |
| AZD1208  | PIM1   | -       | 0.4       |
| PIM2     | -      | 5.0     |           |
| PIM3     | -      | 1.9     | _         |

Data sourced from[9][10]. Ki represents the inhibition constant, and IC50 is the half-maximal inhibitory concentration.

Table 2: Anti-Proliferative Activity of PIM447 and AZD1208 in AML Cell Lines

| Cell Line | FLT3 Status           | Compound | GI50/IC50 (μM)      |
|-----------|-----------------------|----------|---------------------|
| MOLM-16   | FLT3-ITD              | AZD1208  | <1                  |
| MV4-11    | FLT3-ITD              | AZD1208  | <1                  |
| EOL-1     | -                     | AZD1208  | <1                  |
| KG-1a     | FLT3-WT               | AZD1208  | <1                  |
| Kasumi-3  | -                     | AZD1208  | <1                  |
| OCI-AML3  | FLT3-WT               | AZD1208  | >1 (less sensitive) |
| OCI-M1    | -                     | AZD1208  | >10 (resistant)     |
| OCI-M2    | -                     | AZD1208  | >10 (resistant)     |
| Kasumi-1  | t(8;21), KIT mutation | PIM447   | 1.59                |
| SKNO-1    | t(8;21), KIT mutation | PIM447   | 0.20                |

Data for AZD1208 sourced from[6][10]. Data for PIM447 sourced from[11]. GI50 is the concentration for 50% of maximal inhibition of cell proliferation. Note that direct comparison is



challenging due to variations in experimental conditions across different studies.

## **Signaling Pathways and Mechanism of Action**

PIM kinases exert their oncogenic effects by phosphorylating a range of downstream substrates involved in cell cycle progression, apoptosis, and protein synthesis. Both PIM447 and AZD1208 inhibit these kinases, leading to downstream effects on signaling pathways critical for AML cell survival.

A key downstream effector of PIM kinases is the mTORC1 pathway.[7] Inhibition of PIM kinases by both PIM447 and AZD1208 leads to reduced phosphorylation of mTORC1 substrates such as 4E-BP1 and p70S6K, ultimately suppressing protein translation.[6][10] This is a crucial mechanism for the anti-leukemic activity of these inhibitors.[2][12] Furthermore, PIM kinase inhibition affects the phosphorylation of pro-apoptotic proteins like BAD, thereby promoting apoptosis.[7][10]

Below is a diagram illustrating the PIM kinase signaling pathway and the points of intervention by PIM447 and AZD1208.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. oncotarget.com [oncotarget.com]
- 2. Targeting Pim kinases in hematological cancers: molecular and clinical review PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. PB1814: THERAPEUTIC POTENTIAL AND STRATEGIES OF PIM447, A PAN-PIM INHIBITOR, TARGETING REFRACTORY MYELOID LEUKEMIA WITH KIT-DRIVEN T(8/21)
  - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AZD1208, a Pan-Pim Kinase Inhibitor, Has Anti-Growth Effect on 93T449 Human Liposarcoma Cells via Control of the Expression and Phosphorylation of Pim-3, mTOR, 4EBP-1, S6, STAT-3 and AMPK [mdpi.com]
- To cite this document: BenchChem. [A Comparative Analysis of PIM447 and AZD1208 in Acute Myeloid Leukemia (AML) Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8068807#comparing-pim447-and-azd1208-in-aml-models]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com